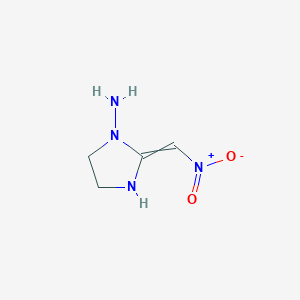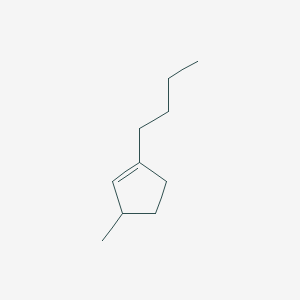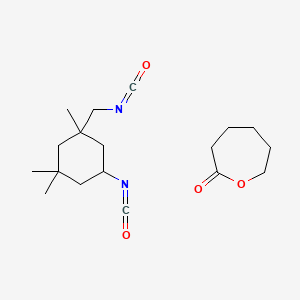
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one is a compound known for its significant applications in the production of high-performance polyurethane products. This compound is also referred to as isophorone diisocyanate, which is an aliphatic diisocyanate used primarily as a curing agent by forming −NCO linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the reaction of isophorone with phosgene to produce isophorone diisocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where isophorone is reacted with phosgene in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Can undergo substitution reactions with amines to form ureas.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Amines: React to form ureas.
Polyols: Used in the production of polyurethanes.
Major Products
Polyurethanes: Used in coatings, elastomers, and foams.
Urethanes and Ureas: Used in various industrial applications.
Applications De Recherche Scientifique
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-performance polymers and coatings.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Employed in drug delivery systems due to its ability to form stable polymers.
Industry: Used in the production of adhesives, sealants, and binders
Mécanisme D'action
The compound exerts its effects through the formation of −NCO linkages, which react with hydroxyl groups to form urethane linkages. This reaction is crucial in the production of polyurethanes, which are known for their durability and resistance to environmental degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene diisocyanate: Another aliphatic diisocyanate used in polyurethane production.
Toluene diisocyanate: An aromatic diisocyanate used in flexible foam production.
Uniqueness
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is unique due to its cycloaliphatic structure, which provides enhanced UV resistance and mechanical properties compared to other diisocyanates .
Propriétés
Numéro CAS |
51316-00-8 |
|---|---|
Formule moléculaire |
C18H28N2O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;1-5H2 |
Clé InChI |
ZYXKGBNFYKDXJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1 |
Numéros CAS associés |
58675-12-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



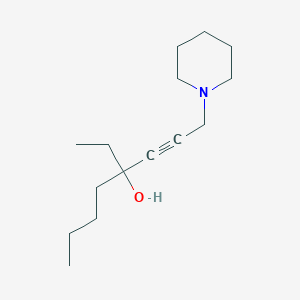
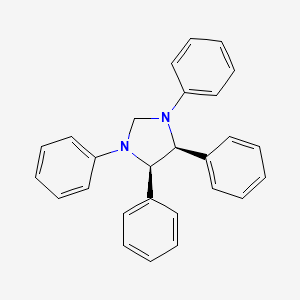
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
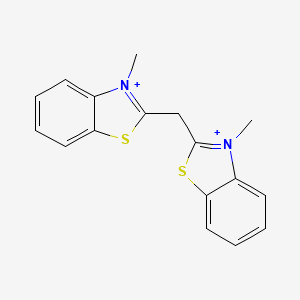


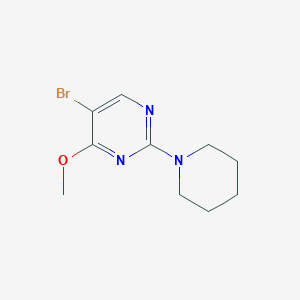
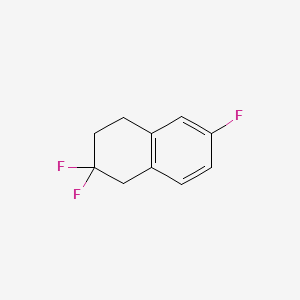
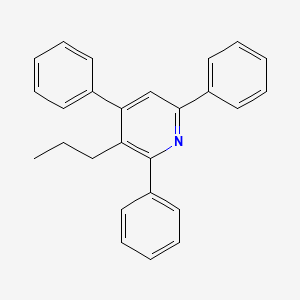
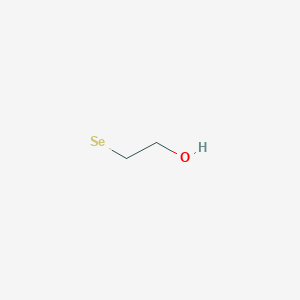
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
